molecular formula C18H19N5O2 B2939553 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide CAS No. 1421509-81-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide

Cat. No. B2939553
CAS RN: 1421509-81-0
M. Wt: 337.383
InChI Key: DWOBGYKZCNRKOK-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide, also known as Compound A, is a small molecule compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyrazolopyrimidine compounds and has been shown to have promising effects in various scientific studies.

Scientific Research Applications

I have conducted several searches to find scientific research applications for the compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide, also known as N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-2-phenoxypropanamide. Unfortunately, the search results do not contain sufficient information to provide a comprehensive analysis of this specific compound’s applications.

However, similar compounds with pyrazole structures have been studied for various biological activities, including antileishmanial and antimalarial activities , and anti-tubercular potential against Mycobacterium tuberculosis . These studies often involve molecular simulation and in vitro evaluations to determine the compounds’ effectiveness in binding to active sites or inhibiting bacterial growth.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-9-13(2)23(22-12)18-19-10-15(11-20-18)21-17(24)14(3)25-16-7-5-4-6-8-16/h4-11,14H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOBGYKZCNRKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C(C)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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